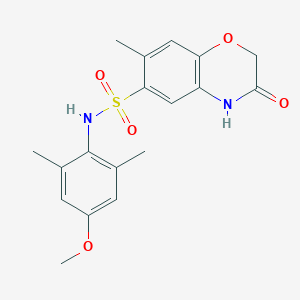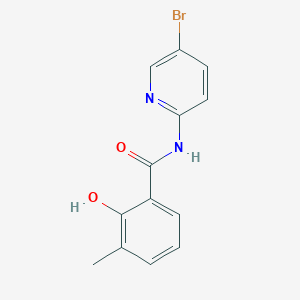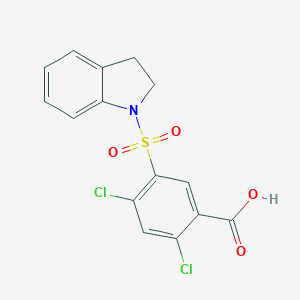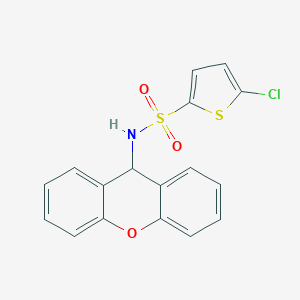
N-(4-methoxy-2,6-dimethylphenyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxy-2,6-dimethylphenyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, commonly known as MDL-28170, is a potent and selective inhibitor of the proteasome. Proteasomes are large protein complexes that play a critical role in the degradation of intracellular proteins, including those involved in cell cycle regulation and apoptosis. Inhibition of the proteasome has been shown to have potential therapeutic applications in cancer, autoimmune diseases, and neurodegenerative disorders.
Mécanisme D'action
MDL-28170 acts by binding to the catalytic site of the proteasome, inhibiting its function and leading to the accumulation of intracellular proteins. This accumulation can lead to apoptosis in cancer cells and the suppression of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
In addition to its effects on the proteasome, MDL-28170 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cell proliferation, as well as to induce the expression of heat shock proteins that protect cells from stress.
Avantages Et Limitations Des Expériences En Laboratoire
MDL-28170 is a potent and selective inhibitor of the proteasome, making it a valuable tool for studying the role of the proteasome in various cellular processes. However, its use in lab experiments can be limited by its relatively high cost and the need for specialized equipment and expertise.
Orientations Futures
There are several potential future directions for research on MDL-28170. One area of interest is the development of more potent and selective proteasome inhibitors for use in cancer and other diseases. Another area of research is the identification of biomarkers that can predict response to proteasome inhibitors, which could help to personalize treatment for individual patients. Finally, there is interest in exploring the potential use of proteasome inhibitors in combination with other therapies, such as immunotherapy or chemotherapy, to enhance their effectiveness.
Méthodes De Synthèse
MDL-28170 can be synthesized through a multistep process starting with the reaction of 4-methoxy-2,6-dimethylphenol with chlorosulfonic acid to form the corresponding sulfonic acid derivative. This is then reacted with 7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid to form the sulfonamide product.
Applications De Recherche Scientifique
MDL-28170 has been extensively studied for its therapeutic potential in various diseases. In cancer, it has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo. It has also been studied as a potential treatment for autoimmune diseases such as rheumatoid arthritis and lupus, as well as neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C18H20N2O5S |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
N-(4-methoxy-2,6-dimethylphenyl)-7-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide |
InChI |
InChI=1S/C18H20N2O5S/c1-10-7-15-14(19-17(21)9-25-15)8-16(10)26(22,23)20-18-11(2)5-13(24-4)6-12(18)3/h5-8,20H,9H2,1-4H3,(H,19,21) |
Clé InChI |
FMVKZIZQBCKGOT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1NS(=O)(=O)C2=CC3=C(C=C2C)OCC(=O)N3)C)OC |
SMILES canonique |
CC1=CC(=CC(=C1NS(=O)(=O)C2=CC3=C(C=C2C)OCC(=O)N3)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-morpholino-2-naphthol](/img/structure/B270558.png)


![N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B270563.png)
![2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B270565.png)
![8-[(4-phenylpiperazin-1-yl)sulfonyl]-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B270566.png)
![6H-[1,3]dioxolo[4,5-g][1,4]benzoxazin-7(8H)-one](/img/structure/B270568.png)
![2-[(4-methylbenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270571.png)
![6-[(dibenzo[b,d]furan-2-yloxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B270572.png)
![N-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}biphenyl-2-carboxamide](/img/structure/B270575.png)
![1-Benzoyl-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B270576.png)

![1-(methylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270579.png)
![N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270582.png)